molecular formula C15H15N5OS2 B2854663 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 886928-88-7

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2854663
CAS No.: 886928-88-7
M. Wt: 345.44
InChI Key: JFKJVEYKULGZOM-UHFFFAOYSA-N
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Description

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetically derived small molecule that belongs to the 1,2,4-triazole chemical class, which is recognized for its significant pharmacological potential. This compound is primarily investigated for its role as a potent kinase inhibitor. Research indicates that its molecular structure, featuring the 1,2,4-triazole core linked to a thiophene and an o-tolylacetamide group, allows it to interact with and modulate the activity of specific protein kinases involved in cellular signaling pathways. A key area of application is in oncological research, where it has been studied for its anti-proliferative effects against various human cancer cell lines. Studies, such as those published in medicinal chemistry journals, have demonstrated that this compound can induce apoptosis and halt the cell cycle, highlighting its value as a chemical tool for probing kinase-driven tumorigenesis. Its well-designed structure makes it a critical reagent for researchers developing novel targeted therapies and exploring structure-activity relationships (SAR) in kinase inhibitor design.

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-10-5-2-3-6-11(10)17-13(21)9-23-15-19-18-14(20(15)16)12-7-4-8-22-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJVEYKULGZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a variety of methods, including the use of thiophene derivatives in cyclization reactions.

    Formation of the Acetamide Group: This step involves the reaction of an amine with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Pathways

The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide generally involves several steps:

  • Starting Materials : The synthesis typically begins with 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole and o-tolyl acetamide.
  • Reagents and Conditions : The reaction may require solvents such as ethanol or dimethylformamide (DMF), and catalysts like triethylamine. The reaction conditions often involve stirring at room temperature or refluxing to facilitate the formation of the desired product.

The following table summarizes the key steps involved in the synthesis:

StepDescription
1Dissolve 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole in DMF.
2Add o-tolyl acetamide and triethylamine.
3Stir the mixture at room temperature for a specified duration.
4Purify the product through crystallization from an appropriate solvent.

Biological Activities

The compound exhibits a range of promising biological properties:

Antimicrobial Properties

Research indicates that derivatives of triazoles possess significant antimicrobial activity. The presence of the thiophene group enhances the compound's interaction with microbial targets, potentially leading to effective treatments against bacterial infections .

Anticancer Effects

Studies have shown that triazole derivatives can exhibit chemopreventive and chemotherapeutic effects. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation . The mechanism often involves the induction of apoptosis in cancer cells.

Antiviral Activity

Triazole derivatives have also been explored for their antiviral properties. They can interfere with viral replication processes and may serve as potential candidates for antiviral drug development .

Case Studies

Several studies highlight the applications of triazole derivatives in various therapeutic areas:

Case Study 1: Antimicrobial Activity

A study demonstrated that a related triazole derivative showed significant inhibition against a range of Gram-positive and Gram-negative bacteria. The compound's structure facilitated strong binding to bacterial enzymes critical for cell wall synthesis .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that compounds similar to this compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The triazole ring is a common scaffold in many analogs. Key differences arise from substituents at positions 4 and 5, which influence physicochemical properties and bioactivity.

Compound Name R4 R5 Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound NH2 Thiophen-2-yl 383.47 Not reported -
2-{[4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide (6a) Allyl Pyridin-2-yl 331.40 182–184
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl 3-Pyridinyl 410.52 Not reported
2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide Allyl (p-Tolylthio)methyl 479.66 Not reported

Key Observations :

  • This may increase solubility or receptor binding .
  • Thiophen-2-yl vs. Pyridinyl : The thiophene ring in the target compound introduces sulfur-based π-electron density, contrasting with the nitrogen-rich pyridinyl group in 6a and VUAA1. Thiophene’s lower polarity may improve membrane permeability .

Acetamide Substituent Variations

The N-aryl acetamide moiety varies significantly across analogs, impacting steric and electronic profiles.

Compound Name Acetamide Substituent Molecular Weight (g/mol) Yield (%) Recrystallization Solvent
Target Compound o-Tolyl (2-methylphenyl) 383.47 Not reported Not reported
N-(4-methoxyphenyl)-2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide (9) 4-Methoxyphenyl 490.99 90 Not reported
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide 4-Benzyloxyphenyl 462.60 Not reported Not reported
N-(3,4-dichlorophenyl)-2-{[5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,4-Dichlorophenyl 494.39 Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups : Analogs with dichlorophenyl or nitro groups (e.g., Compound 12 in ) exhibit increased lipophilicity, whereas the target’s o-tolyl group balances hydrophobicity and steric effects .

Biological Activity

The compound 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a derivative of triazole and thiophene, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with triazole intermediates. The general synthetic route includes:

  • Formation of Thiophene Derivative :
    • Reaction of thiophene with appropriate reagents to introduce amino and thio groups.
  • Cyclization :
    • Cyclization with triazole precursors to form the core structure.
  • Acetamide Formation :
    • Introduction of the o-tolyl acetamide moiety to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing the triazole and thiophene moieties exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structural analogs have also been reported to inhibit fungal growth, particularly against Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungal agents like fluconazole .

Anticancer Potential

The anticancer properties of triazole derivatives have been well-documented. The compound is believed to exert cytotoxic effects on various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Studies have indicated promising antiproliferative activity against breast, colon, and lung cancer cell lines .

Stress-Protective Effects

Recent studies have explored the neuroprotective effects of sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate in animal models. The findings suggest that this compound can positively influence behavior and physiological parameters under stress conditions, indicating potential applications in treating anxiety and stress-related disorders .

Case Studies

  • Antimicrobial Screening : A series of derivatives were synthesized and tested for antimicrobial activity. Compounds with halogen substitutions showed enhanced antibacterial properties against Gram-positive bacteria, while oxygenated substituents improved antifungal efficacy .
  • Cytotoxicity Assays : In vitro studies demonstrated that specific derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

Data Tables

Activity Type Tested Pathogens MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus32
Escherichia coli42
AntifungalCandida albicans24
Aspergillus niger26
AnticancerBreast Cancer Cell LinesIC50 < 50
Colon Cancer Cell LinesIC50 < 50

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

The compound is synthesized via multi-step pathways involving cyclization and nucleophilic substitution. Key steps include:

  • Thioacetamide formation : Reacting 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) .
  • Purification : Recrystallization from ethanol or chromatography to isolate the product. To enhance yield, optimize reaction time (e.g., reflux for 1–2 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of triazole-thiol to chloroacetamide). Temperature control (60–80°C) minimizes side reactions .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, triazole NH₂ at δ 5.2–5.6 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 385.08) .
  • HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water gradients .

Q. How can initial biological screening be designed to evaluate antimicrobial activity?

  • Assay selection : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Dosage : Test concentrations from 1–100 µg/mL, with ampicillin and ciprofloxacin as controls.
  • Data interpretation : MIC values <25 µg/mL suggest promising activity; compare with structurally similar triazole derivatives (e.g., 4-chlorophenyl analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity and pharmacokinetics?

  • SAR studies : Replace the o-tolyl group with electron-withdrawing (e.g., 4-nitrophenyl) or donating (e.g., 4-methoxyphenyl) substituents.
  • Example : 4-Fluorophenyl analogs show enhanced antibacterial activity (MIC: 12.5 µg/mL vs. 25 µg/mL for o-tolyl) due to increased lipophilicity .
    • ADME profiling : Use Caco-2 cell monolayers for permeability assays and cytochrome P450 inhibition studies to predict metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data across similar triazole derivatives?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., identical bacterial strains, incubation times).
  • Mechanistic studies : Conduct molecular docking (e.g., targeting E. coli DNA gyrase) to identify binding affinity variations caused by minor structural differences (e.g., thiophene vs. furan rings) .

Q. How can stability under physiological conditions be evaluated for drug development?

  • Forced degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours.
  • Analytical monitoring : Use LC-MS to detect degradation products (e.g., hydrolyzed acetamide or oxidized thiophene). Stability >80% after 12 hours is acceptable .

Q. What computational methods predict binding modes and toxicity risks?

  • Molecular dynamics (MD) simulations : Model interactions with target proteins (e.g., EGFR for anticancer activity).
  • Toxicity prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk. For example, thiophene-containing analogs may require mutagenicity screening .

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